Bicyclo[2.2.2]octan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]octan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLJDHWIDXKUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Chemical Synthesis of Bicyclo 2.2.2 Octan 2 Amine and Its Analogues
Strategic Disconnections and Retrosynthetic Analysis of the Bicyclo[2.2.2]octane Core
The construction of the bicyclo[2.2.2]octane core presents a significant synthetic challenge due to its inherent ring strain. A thorough retrosynthetic analysis is crucial for devising efficient and practical synthetic routes. The primary disconnection strategies often involve revealing key precursors that can be assembled through reliable and stereocontrolled reactions.
Key Precursors and Building Blocks in Bicyclic Amine Synthesis
The synthesis of the bicyclo[2.2.2]octane core typically relies on the formation of the six-membered rings through cycloaddition reactions or tandem sequences. A common and powerful approach is the Diels-Alder reaction, which allows for the construction of the bicyclic system in a single step with predictable stereochemistry.
Key precursors for these syntheses include:
Cyclohexenones and Acrylates: These compounds can undergo a tandem Michael addition to form the bicyclo[2.2.2]octane skeleton. This approach is particularly useful for creating diverse libraries of substituted bicyclo[2.2.2]octanes.
2H-Pyran-2-ones and Maleic Anhydride (B1165640): The Diels-Alder reaction between these precursors provides a direct route to the bicyclo[2.2.2]octene framework, which can be subsequently modified to introduce the desired amine functionality.
1,3-Indanediones and 3-Methyleneoxindoles: These can participate in domino reactions to generate complex spiro[bicyclo[2.2.2]octane-2,3'-indoline] derivatives, showcasing a convergent approach to highly functionalized systems. acs.org
Bicyclo[2.2.2]octane-1-carboxylic acid and its derivatives: Retrosynthetic disconnection of the target amine can lead back to the corresponding carboxylic acid, which can be synthesized from precursors like bicyclo[2.2.2]octane methanol.
Considerations for Stereochemical Control and Enantiopurity in Synthesis
Achieving a high degree of stereochemical control is paramount in the synthesis of biologically active molecules. For bicyclo[2.2.2]octan-2-amine and its analogues, the stereochemistry at the amine-bearing carbon and other stereocenters on the bicyclic core must be precisely controlled.
Several strategies are employed to ensure enantiopurity:
Asymmetric Diels-Alder Reactions: The use of chiral catalysts or chiral auxiliaries in the Diels-Alder reaction can induce high levels of diastereo- and enantioselectivity in the formation of the bicyclic core.
Organocatalysis: Amine-catalyzed [4+2] cycloadditions have been shown to produce bicyclo[2.2.2]octanes with excellent diastereo- and enantioselectivity. This approach offers a metal-free alternative for asymmetric synthesis.
Resolution of Racemic Mixtures: In cases where an asymmetric synthesis is not feasible, racemic mixtures of intermediates or the final product can be resolved using chiral resolving agents or through chiral chromatography.
The rigid nature of the bicyclo[2.2.2]octane framework often aids in achieving high stereoselectivity, as the conformational constraints can favor the formation of one stereoisomer over others.
Established Synthetic Routes and Their Mechanistic Underpinnings
Several well-established synthetic routes are utilized for the preparation of this compound. These methods can be broadly categorized into multi-step convergent or linear syntheses, catalytic hydrogenation approaches, and reductive amination strategies.
Multi-step Convergent and Linear Syntheses
Multi-step syntheses allow for the gradual construction of the target molecule with precise control over its structure.
Linear Synthesis: A linear sequence involves the sequential modification of a starting material. An example is the synthesis of a library of functionalized bicyclo[2.2.2]octanes, which can begin with a tandem Michael addition of acrylates with cyclohexenones to form the core structure. rsc.org Subsequent functional group transformations, including the introduction of an amine, are then carried out in a stepwise manner. rsc.org
Convergent Synthesis: Convergent strategies involve the synthesis of different fragments of the molecule separately, which are then combined at a later stage. This approach can be more efficient for complex targets. For instance, the synthesis of triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines] utilizes a domino reaction that brings together 1,3-indanediones and 3-methyleneoxindoles in a convergent fashion. acs.org Similarly, the preparation of the bicyclo[2.2.2]diazaoctane core of certain natural products can be achieved through a convergent strategy, allowing for the rapid synthesis of a variety of analogues. nih.gov
The choice between a linear and a convergent approach depends on the complexity of the target molecule and the availability of starting materials.
Catalytic Hydrogenation Approaches (e.g., Nitrile Reduction, Oxime Reduction)
Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups, including nitriles and oximes, to amines.
Nitrile Reduction: The catalytic hydrogenation of bicyclo[2.2.2]octanenitrile is a common method for the large-scale production of bicyclo[2.2.2]octan-1-amine. This reaction is typically carried out using catalysts such as Raney nickel or cobalt under high pressure of hydrogen gas. The mechanism involves the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon-nitrogen triple bond.
Oxime Reduction: Another classical route to bicyclo[2.2.2]octan-1-amine is the reduction of bicyclo[2.2.2]octanone oxime. The oxime is first formed by the reaction of bicyclo[2.2.2]octanone with hydroxylamine (B1172632) hydrochloride. Subsequent catalytic hydrogenation, often with palladium on carbon (Pd/C) in an alcoholic solvent, reduces the oxime to the corresponding amine with high yields.
| Method | Precursor | Catalyst | Typical Conditions | Product |
| Nitrile Reduction | Bicyclo[2.2.2]octanenitrile | Raney Ni or Co | High H₂ pressure | Bicyclo[2.2.2]octan-1-amine |
| Oxime Reduction | Bicyclo[2.2.2]octanone oxime | Pd/C | H₂ gas, Ethanol | Bicyclo[2.2.2]octan-1-amine |
Reductive Amination Strategies
Reductive amination is a versatile one-pot method for the synthesis of amines from ketones or aldehydes. masterorganicchemistry.com This process involves the formation of an imine intermediate in situ, which is then reduced to the amine. masterorganicchemistry.commdma.chwikipedia.org
For the synthesis of this compound, the starting material is bicyclo[2.2.2]octan-2-one. The ketone is reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form the corresponding imine. A reducing agent, which is selective for the imine over the ketone, is present in the reaction mixture to reduce the imine as it is formed. masterorganicchemistry.com
Common reducing agents for reductive amination include: masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ketone, followed by dehydration to form the imine. The hydride from the reducing agent then adds to the imine carbon, yielding the final amine product. The slightly acidic conditions often used in this reaction facilitate both the imine formation and the reduction step. youtube.com
| Starting Material | Amine Source | Reducing Agent | Key Intermediate | Product |
| Bicyclo[2.2.2]octan-2-one | Ammonia/Ammonium Salt | NaBH₃CN or NaBH(OAc)₃ | Bicyclo[2.2.2]octan-2-imine | This compound |
Diels-Alder Reactions for Bicyclo[2.2.2]octane Scaffold Construction
The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone for the construction of the bicyclo[2.2.2]octane skeleton. This methodology offers an efficient route to the core structure, often with high stereocontrol. Researchers have explored various facets of this reaction, including intramolecular, biomimetic, and asymmetric strategies, to synthesize diverse bicyclo[2.2.2]octane derivatives.
One prominent strategy involves the intramolecular Diels-Alder (IMDA) reaction. For instance, a nature-inspired IMDA approach was utilized to rapidly synthesize the sterically congested bicyclo[2.2.2]octane core of andibenin B. nih.gov This method highlights the reaction's ability to construct complex polycyclic systems in a single step. Similarly, chemoenzymatic routes have been developed that employ an IMDA as a key step to convert enzymatically-derived, enantiomerically pure dihydrocatechol derivatives into tricyclic frameworks containing the bicyclo[2.2.2]octane core. rsc.org
Biomimetic Diels-Alder reactions have also been a focus, particularly in the synthesis of complex natural products containing the bicyclo[2.2.2]diazaoctane core, a related heterocyclic scaffold. nih.govrsc.org These approaches often mimic proposed biosynthetic pathways, where an azadiene undergoes an intramolecular cycloaddition. nih.gov
Furthermore, asymmetric Diels-Alder reactions have been developed to achieve enantioselective synthesis of the bicyclo[2.2.2]octane framework. A notable example is the use of a chiral oxazaborolidinium catalyst, which facilitates the construction of the bicyclo[2.2.2]octane skeleton leading to a variety of chiral diene ligands. acs.org These reactions can produce key intermediates, such as chiral bicyclo[2.2.2]octane-2,5-dione, which are precursors to useful chiral ligands. acs.org
Table 1: Examples of Diels-Alder Reactions in Bicyclo[2.2.2]octane Synthesis
| Reaction Type | Key Reactants/Catalysts | Product Core | Key Feature | Reference(s) |
|---|---|---|---|---|
| Intramolecular | Allylic alcohol precursor | Andibenin B core | Constructs sterically congested pentacyclic core | nih.gov |
| Intramolecular | Enzymatically-derived cis-1,2-dihydrocatechol | 1,2-ring-fused bicyclo[2.2.2]octane | Chemoenzymatic, enantiodivergent route | rsc.org |
| Biomimetic | 5-Hydroxypyrazin-2(1H)-one derivative | Bicyclo[2.2.2]diazaoctane | Mimics natural product biosynthesis | nih.gov |
| Asymmetric | Chiral oxazaborolidinium catalyst | Chiral bicyclo[2.2.2]octadiene ligands | Catalytic enantioselective synthesis | acs.org |
Michael Addition and Cascade Processes
Michael addition and subsequent cascade reactions provide another powerful avenue for assembling the bicyclo[2.2.2]octane framework, often achieving high levels of stereocontrol in a single, efficient operation. These methods typically involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which triggers a series of intramolecular reactions to form the bicyclic system.
A significant advancement in this area is the organocatalytic double Michael addition. For example, a quinine (B1679958) derivative-catalyzed double Michael addition was the key step in the enantioselective total synthesis of (+)-lucidumone. acs.org This one-pot reaction efficiently constructed the chiral bicyclo[2.2.2]octane core with five contiguous stereocenters in high yield and excellent stereoselectivity. acs.org Similarly, asymmetric domino Michael/Michael reactions, catalyzed by diphenylprolinol silyl (B83357) ether, have been developed to synthesize bicyclo[2.2.2]octanone derivatives possessing a quaternary bridgehead carbon with excellent diastereoselectivity. researchgate.net
Cascade reactions, which combine multiple bond-forming events in a single synthetic operation, are particularly efficient. An aminocatalytic, doubly cycloadditive reaction cascade has been reported for the synthesis of uracil (B121893) derivatives containing a bicyclo[2.2.2]octane scaffold. researchgate.net This process involves two consecutive Diels-Alder cycloadditions. researchgate.net Another strategy utilizes a synergistic effect between chiral secondary and tertiary amines to catalyze a formal [4+2] cycloaddition, affording bicyclo[2.2.2]octan-2-ones with high diastereoselectivity and enantiomeric excess. rsc.org These cascade processes demonstrate the elegance and efficiency of modern synthetic methodologies in rapidly building molecular complexity. pkusz.edu.cn The 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst has also been widely used to promote Michael-initiated cascade reactions for constructing complex molecular architectures. researchgate.netacs.org
Table 2: Michael Addition and Cascade Strategies for Bicyclo[2.2.2]octane Scaffolds
| Methodology | Catalyst/Reagents | Key Intermediate/Product | Stereoselectivity | Reference(s) |
|---|---|---|---|---|
| Double Michael Addition | Quinine derivative | (+)-Lucidumone core | 97% ee, 7:1 dr | acs.org |
| Domino Michael/Michael Reaction | Diphenylprolinol silyl ether | Bicyclo[2.2.2]octanone derivatives | Excellent diastereoselectivity, nearly optically pure | researchgate.net |
| Synergic Asymmetric Organocatalysis | Cinchona alkaloids and secondary amines | Bicyclo[2.2.2]octan-2-ones | Up to 90% ee, >10:1 dr | rsc.org |
| Doubly Cycloadditive Cascade | 2-(Diphenylmethyl)pyrrolidine | Uracil-fused bicyclo[2.2.2]octane | Excellent stereoselectivity | researchgate.net |
Emerging Synthetic Innovations and Green Chemistry Perspectives
Enantioselective Synthesis Techniques and Chiral Catalysis
The demand for enantiomerically pure bicyclo[2.2.2]octane derivatives, particularly amines, has driven significant innovation in asymmetric synthesis. Chiral catalysis, employing both metal complexes and organocatalysts, is central to these advancements.
Derivatives of bicyclo[2.2.2]octane, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and 1,2-diaminobicyclo[2.2.2]octane (DABO), have been developed as chiral scaffolds themselves. acs.orgnih.gov These constrained bicyclic amino acids and diamines serve as precursors for novel chiral ligands and organocatalysts. For example, ligands derived from DABO have proven effective in copper-catalyzed asymmetric Henry reactions. acs.orgnih.gov Similarly, cis-2,5-diaminobicyclo[2.2.2]octane has been synthesized in enantiopure form and used to create "salen" ligands for various metal-catalyzed asymmetric transformations, including cyclopropanation and hetero-Diels-Alder reactions. nih.gov
Organocatalysis has emerged as a powerful, metal-free approach. A synergistic combination of chiral secondary amines (like diphenylprolinol silyl ether) and tertiary amines (Cinchona alkaloids) has been used to synthesize bicyclo[2.2.2]octan-2-ones with high enantioselectivity. researchgate.netrsc.org Furthermore, a tandem reaction mediated by an organic base provides rapid access to a range of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities under mild, metal-free conditions. rsc.org Chiral cyclopentadienyl (B1206354) (Cp) ligands fused with a bicyclo[2.2.2]octane unit have also been developed and applied in asymmetric catalysis, demonstrating the versatility of this scaffold in ligand design. snnu.edu.cn
Biocatalytic and Chemoenzymatic Pathways
Biocatalysis and chemoenzymatic strategies are gaining traction as powerful methods for producing chiral bicyclo[2.2.2]octane derivatives, offering high selectivity under mild conditions. These approaches combine the precision of enzymatic transformations with the versatility of chemical synthesis.
A practical chemoenzymatic route has been developed for the synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione. acs.org This method involves a Diels-Alder reaction followed by the resolution of an enol acetate (B1210297) derivative using immobilized lipases. acs.org This highlights the use of enzymes for kinetic resolution to access enantiopure building blocks.
More integrated chemoenzymatic processes have also been designed. In one approach, an oxidoreductase enzyme, SorbC, is used for the enantioselective oxidative dearomatization of a readily available precursor. d-nb.infonih.gov The resulting reactive intermediate can then be trapped in a one-pot reaction with various dienophiles to generate a library of structurally diverse bicyclo[2.2.2]octane core structures, as seen in the synthesis of sorbicatechol analogues. d-nb.infonih.gov Another elegant strategy begins with an enzymatically-derived, enantiopure cis-1,2-dihydrocatechol, which is then converted through chemical steps, including an intramolecular Diels-Alder reaction, into complex tricyclic frameworks embodying the bicyclo[2.2.2]octane system. rsc.org These examples underscore the potential of combining enzymatic and chemical steps to create efficient and stereoselective pathways to complex chiral molecules.
Flow Chemistry and Sustainable Synthetic Processes
While dedicated studies on flow chemistry for the synthesis of this compound are not yet prominent in the literature, the principles of green and sustainable chemistry are beginning to influence the production of related scaffolds. The focus has been on improving efficiency, reducing hazardous waste, and utilizing safer reagents.
One example is the development of a more cost-effective and safer synthesis for bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a key intermediate. researchgate.net This improved protocol shortens the reaction sequence by using microwaves and replaces large quantities of hazardous Raney nickel with a solid-phase process, enhancing both safety and economic viability. researchgate.net Such developments, while not directly involving flow chemistry, align with the goals of sustainable synthesis by minimizing waste and improving the safety profile of the chemical process. The inherent rigidity and stability of the bicyclo[2.2.2]octane core make it a suitable candidate for future applications in continuous flow processes, which could offer advantages in terms of safety, scalability, and process control for its synthesis and derivatization.
Reactivity Profiles and Mechanistic Investigations of Bicyclo 2.2.2 Octan 2 Amine
Amine Reactivity within the Bicyclo[2.2.2]octane Scaffold
The Bicyclo[2.2.2]octane framework imparts specific stereoelectronic properties that influence the reactivity of the amino group at the C-2 position. The rigid structure locks the cyclohexane (B81311) rings in a boat-like conformation, affecting the accessibility and orientation of the amine's lone pair of electrons.
Nucleophilic Reactivity and Derivatization
The nitrogen atom in Bicyclo[2.2.2]octan-2-amine possesses a lone pair of electrons, making it a competent nucleophile. This nucleophilicity allows for a variety of derivatization reactions, primarily through acylation and alkylation, to form a range of amide, sulfonamide, and substituted amine products. The constrained nature of the bicyclic system can influence reaction rates compared to simpler acyclic or monocyclic amines.
Reaction with Electrophilic Reagents
The amine group readily reacts with a variety of electrophilic reagents. A notable reaction is its condensation with anhydrides, such as nadic anhydride (B1165640), which proceeds with relative ease. nih.gov A particularly significant reaction in this class is the deamination with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like acetic acid. rsc.org This reaction proceeds via the formation of a diazonium ion intermediate, which is unstable and decomposes, leading to a carbocation. The fate of this carbocation is central to the compound's rearrangement chemistry, as discussed in section 3.2.2. rsc.org
| Reaction Type | Electrophilic Reagent | Product Type |
| Acylation | Acid Anhydrides (e.g., Nadic Anhydride) | Amide / Imide |
| Deamination | Nitrous Acid (NaNO₂/CH₃COOH) | Diazonium Ion (intermediate) |
| Solvolysis | Ethyl N-nitrosocarbamate | Diazonium Ion (intermediate) |
Oxidation and Reduction Processes
The oxidation of the amine group in the bicyclo[2.2.2]octane system can be achieved, although specific studies on this compound are not extensively detailed in the literature. Generally, secondary amines can be oxidized to various products, including hydroxylamines or nitrones. Furthermore, modern synthetic methods allow for the chemoselective oxidation of C-H bonds adjacent to a cyclic amine to form lactams, a transformation that could potentially be applied to this scaffold. organic-chemistry.orgthieme-connect.com In some complex polycyclic systems containing a tertiary amine, serendipitous oxidation to a sterically hindered amine oxide has been observed during metal complexation reactions. iucr.org
Reduction processes targeting the amine itself are not common. The saturated carbocyclic Bicyclo[2.2.2]octane skeleton is highly stable and resistant to reduction under typical conditions used for amine chemistry.
Intramolecular and Intermolecular Reactions
Cycloaddition Reactions Involving Derivatives
The bicyclo[2.2.2]octane core is frequently synthesized via a [4+2] Diels-Alder cycloaddition reaction. nih.govacs.org While the parent amine is not a direct participant in cycloadditions, its derivatives can be designed to undergo such reactions. The amine can be functionalized to include a diene or dienophile, enabling it to participate in intramolecular or intermolecular cycloadditions to construct more complex polycyclic systems. The rigid bicyclic scaffold serves as a stereocontrolling element in these transformations, influencing the facial selectivity of the cycloaddition. The development of propellanes containing a bicyclo[2.2.2]octene unit often utilizes a Diels-Alder reaction as a key step in their synthesis. rsc.org
Rearrangement Reactions and Structural Transformations
One of the most significant aspects of the reactivity of this compound is its propensity to undergo skeletal rearrangement. rsc.org Deamination in acetic acid results in a mixture of substitution and elimination products, with a notable portion arising from a structural transformation of the bicyclic core. rsc.org
The initial product of deamination is the Bicyclo[2.2.2]octan-2-yl cation. This classical carbocation is unstable and rapidly rearranges to the more stable Bicyclo[3.2.1]octan-2-yl cation via a Wagner-Meerwein shift. rsc.org This rearrangement is believed to proceed through a non-classical carbonium ion intermediate. rsc.org Consequently, the reaction yields a significant amount of exo-Bicyclo[3.2.1]octan-2-yl acetate (B1210297) alongside the unrearranged exo-Bicyclo[2.2.2]octan-2-yl acetate. rsc.org This behavior is characteristic of solvolytic reactions in this bicyclic system and underscores the electronic consequences of the rigid framework. rsc.org Similar rearrangements are observed in related bicyclo[2.2.2]octane systems, such as the transformation of certain bicyclo[2.2.2]octanones into bicyclo[3.2.1]octane structures. researchgate.net
Product Distribution from Deamination of Bicyclo[2.2.2]octan-2-ylamine in Acetic Acid
| Product | Structure | Percentage of Substitution Products |
|---|---|---|
| exo-Bicyclo[2.2.2]octan-2-yl acetate | Unrearranged | 39% |
| exo-Bicyclo[3.2.1]octan-2-yl acetate | Rearranged | 54% |
| endo-Bicyclo[3.2.1]octan-2-yl acetate | Rearranged | 7% |
Data sourced from studies on deamination reactions of bicyclo-octyl systems. rsc.org
Supramolecular Interactions and Host-Guest Chemistry (as observed for related compounds like DABCO)
While research directly focusing on the supramolecular and host-guest chemistry of this compound is limited, the behavior of structurally related bicyclic amines, particularly 1,4-diazabicyclo[2.2.2]octane (DABCO), provides significant insights into its potential interactions. Host-guest chemistry involves the formation of complexes between a "host" molecule, which possesses a cavity, and a "guest" molecule that fits within it, held together by non-covalent forces. wikipedia.org These interactions are fundamental to molecular recognition and are crucial in many biological and chemical systems. wikipedia.org
The rigid, cage-like structure of the bicyclo[2.2.2]octane framework is a key feature that can facilitate host-guest interactions. This structural motif is found in various molecules designed for supramolecular assembly. For instance, bicyclo[2.2.2]octane derivatives have been synthesized as structural mimics of key amino acid residues to disrupt protein-protein interactions by binding into hydrophobic grooves. nih.gov The defined geometry of the bicyclic system allows for precise positioning of functional groups to interact with host molecules.
In the context of host-guest systems, macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are often employed to encapsulate guest molecules. acs.orgnih.gov The formation of these complexes can enhance the solubility of drugs, protect them from degradation, and enable their controlled release. acs.org The bicyclo[2.2.2]octane core, due to its size and hydrophobicity, can act as a guest that binds within the cavities of such hosts. Studies with adamantane, a structurally similar cage compound, have demonstrated its ability to form stable host-guest complexes with cucurbit nih.govuril, highlighting the potential for similar interactions with bicyclo[2.2.2]octane derivatives. acs.org
The amine group in this compound adds a site for specific, directional interactions, such as hydrogen bonding, with a host molecule. This can lead to stronger and more selective binding. For example, in complexes of cisplatin with cucurbit nih.govuril, hydrogen bonding between the amine hydrogens of the drug and the carbonyl oxygens of the host stabilizes the complex. acs.org Similar hydrogen bonding interactions could be envisioned between the amine group of this compound and appropriate functional groups on a host molecule.
Influence of Bridged Bicyclic System on Amine Reactivity
The reactivity of the amine group in this compound is significantly influenced by the unique structural and electronic properties of the bridged bicyclic framework.
The bicyclo[2.2.2]octane system possesses a moderate degree of ring strain due to its enforced boat-shaped conformation and limited conformational flexibility compared to acyclic or monocyclic amines. This inherent strain can influence the reactivity at the amine-bearing carbon. The rigid geometry of the framework imposes strict constraints on the bond angles and torsional angles, which in turn affects the hybridization of the carbon atoms and the stability of reaction intermediates and transition states.
The rigid structure creates distinct faces for the approach of reagents, leading to predictable stereochemical outcomes in reactions. This stereocontrol is a hallmark of reactions involving bicyclic systems. For example, in radical reactions of bicyclo[2.2.2]octenone systems, the ring strain has been shown to govern the reaction pathway, leading to either rearranged or cyclized products. acs.org While the bicyclo[3.2.1]octene system is generally more strained than the bicyclo[2.2.2]octene system, the presence of radical-stabilizing substituents can alter this preference, highlighting the delicate interplay between strain and electronic effects. escholarship.org
The geometric constraints of the bicyclo[2.2.2]octane cage also impact the accessibility of the amine group. Compared to more strained systems like bicyclo[1.1.1]pentane, the bicyclo[2.2.2]octane framework can present greater steric hindrance to the approach of electrophiles. nih.gov This steric effect can modulate the nucleophilicity of the amine.
Interactive Data Table: Comparison of Strain Energies in Bicyclic Systems
| Bicyclic System | Strain Energy (kcal/mol) |
| Bicyclo[1.1.1]pentane | 66 |
| Bicyclo[2.2.1]heptane | 18.5 |
| Bicyclo[2.2.2]octane | 12.9 |
| Bicyclo[3.2.1]octane | 12.4 |
Note: Data is compiled from various sources for comparative purposes. Exact values may vary depending on the calculation method.
The electronic properties of the bicyclo[2.2.2]octane system are primarily governed by inductive effects, as the saturated framework precludes resonance interactions. smolecule.com The traditional definition of the inductive effect describes the transmission of charge through sigma bonds, a phenomenon that diminishes with distance. nih.gov The rigid geometry of the bicyclo[2.2.2]octane cage makes it an ideal model system for studying through-bond and through-space inductive effects.
Substituents on the bicyclic framework can significantly influence the electron density at the amine group. Electron-withdrawing groups will decrease the basicity and nucleophilicity of the amine, while electron-donating groups will have the opposite effect. The transmission of these electronic effects through the rigid sigma-framework has been extensively studied in related systems, such as 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. acs.org These studies have shown a linear relationship between the acidity of the carboxylic acid and the field effects of the substituent, confirming the dominance of inductive transmission. smolecule.com
Quantum chemical modeling has been used to investigate the nature of substituent effects in bicyclo[2.2.2]octane derivatives, distinguishing between through-bond inductive effects and through-space field effects. researchgate.net These calculations have shown that the substituent effect in these systems is largely due to through-space interactions. For this compound, the electronic nature of any substituents on the cage will therefore play a crucial role in tuning the reactivity of the amine functionality.
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, are critical in understanding the behavior of this compound. The rigid conformation of the bicyclo[2.2.2]octane skeleton fixes the orientation of the C-N bond and the lone pair of the nitrogen atom relative to the rest of the molecule.
This fixed geometry dictates the alignment of orbitals, which is crucial for processes like hyperconjugation. The interaction between the nitrogen lone pair and adjacent anti-bonding sigma orbitals (σ*) can influence the amine's basicity and nucleophilicity. The specific orientation of these orbitals in the bicyclic system will determine the effectiveness of such hyperconjugative interactions.
In reactions involving the formation of a carbocation at the C2 position, the orientation of the adjacent C-C bonds will influence the stability of the positive charge. The rigid framework may either facilitate or hinder the orbital overlap necessary for stabilizing the carbocation. The stereochemical outcome of reactions at the amine group is also under stereoelectronic control. The approach of an electrophile will be directed by the most favorable orbital overlap with the nitrogen lone pair, which is constrained by the bicyclic structure.
The interplay of steric and electronic factors determines the facial selectivity of reactions on bicyclic systems. acs.org For this compound, the two faces of the amine are diastereotopic, and the approach of a reagent from one face may be electronically and sterically preferred over the other. For instance, in nucleophilic additions to substituted bicyclo[2.2.2]octan-2-ones, the stereoselectivity is influenced by the inductive effects of remote substituents, demonstrating the transmission of stereoelectronic information through the rigid framework.
Derivatization and Structural Modification of Bicyclo 2.2.2 Octan 2 Amine
Synthesis of Substituted Bicyclo[2.2.2]octan-2-amine Analogues
The synthesis of analogues of this compound is primarily achieved through two main routes: modification of the amine group and functionalization of the bicyclic skeleton. These approaches allow for the creation of a diverse library of compounds with varied steric and electronic properties.
The primary amine of this compound is a versatile handle for derivatization. Standard synthetic transformations can be employed to introduce a wide range of substituents, thereby modulating the compound's properties.
Common modifications include N-alkylation, N-acylation, and the installation of protecting groups. For instance, N,N-dimethylamino derivatives have been synthesized as part of broader chemical libraries nih.gov. The synthesis of such tertiary amines can be accomplished through methods like reductive amination or direct alkylation.
Protecting the amine nitrogen is a crucial step in multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose. The N-Boc protected derivative of 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid has been used as a key intermediate in the synthesis of more complex functionalized derivatives mdpi.comnih.govsemanticscholar.org. This protection is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (B1257347).
Acylation of the amine with reagents such as acetyl chloride or benzoyl chloride yields the corresponding amides. Benzoyl esters, for example, have been synthesized from precursor alcohols in a series of 2-substituted-6-amino-5-phenylbicyclo[2.2.2]octanes nih.gov. These reactions highlight the accessibility of the amine nitrogen for creating diverse amide and ester functionalities.
| Substituent at Nitrogen | Example Precursor | Typical Reagent/Method | Reference |
|---|---|---|---|
| N,N-Dimethyl | 6-amino-5-phenylbicyclo[2.2.2]octan-2-one | Reductive amination (e.g., with formaldehyde (B43269) and formic acid) | nih.gov |
| N-Boc (tert-butyloxycarbonyl) | endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Di-tert-butyl dicarbonate (Boc₂O) | mdpi.comnih.gov |
| N-Acetyl | Hydroxy-substituted amino alcohol | Acetic anhydride (B1165640) or acetyl chloride | nih.gov |
| N-Benzoyl | Diastereomeric amino alcohols | Benzoyl chloride | nih.gov |
Introducing substituents onto the carbon framework of the bicyclo[2.2.2]octane ring system significantly increases structural diversity. The Diels-Alder reaction is a cornerstone of this approach, establishing the bicyclic core and often setting the stage for subsequent functionalization mdpi.comsemanticscholar.org.
For example, the reaction of 1,3-cyclohexadiene (B119728) with maleic anhydride produces di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride mdpi.com. This anhydride can be converted to a carboxamide and then subjected to a Hoffman degradation to selectively yield di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, a versatile intermediate mdpi.comsemanticscholar.org. The olefinic bond in this intermediate is a key site for further modifications, such as hydroxylation. Stereoselective iodolactonization of the N-Boc protected version of this amino acid, followed by reduction, has been used to prepare hydroxy-substituted derivatives like all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid mdpi.comnih.govsemanticscholar.org.
In a different synthetic approach, a series of 2-substituted-6-amino-5-phenylbicyclo[2.2.2]octanes were prepared via a bisannulation of an enamine (derived from phenylacetaldehyde (B1677652) and dimethylamine) with 2-cyclohexenone nih.gov. This method introduces a phenyl group at the C-5 position and an amino group at C-6, leading to a mixture of endo- and exo-trans-6-amino-5-phenylbicyclo[2.2.2]octan-2-ones. These ketone intermediates can be further reduced to the corresponding diastereomeric alcohols, which can then be esterified nih.gov.
| Framework Modification | Key Synthetic Strategy | Example Starting Materials | Resulting Analogue Type | Reference |
|---|---|---|---|---|
| Carboxylic acid and hydroxyl groups | Diels-Alder reaction followed by functionalization (e.g., iodolactonization, hydrolysis) | 1,3-cyclohexadiene, maleic anhydride | Hydroxy-substituted 3-aminobicyclo[2.2.2]octane-2-carboxylic acids | mdpi.comnih.govsemanticscholar.org |
| Phenyl and various C-2 substituents (keto, hydroxyl, ester) | Bisannulation reaction followed by reduction and esterification | Phenylacetaldehyde, dimethylamine, 2-cyclohexenone | 2-Substituted-6-amino-5-phenylbicyclo[2.2.2]octanes | nih.gov |
| Bridgehead carboxylic acid | Diels-Alder reaction with specific dienophiles | 1-Aminocyclohexadiene, chiral acrylate | Bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives | acs.org |
The synthesis of enantiomerically pure this compound derivatives is of significant interest for applications in asymmetric catalysis and as chiral building blocks acs.org. Asymmetric synthesis is crucial for controlling the absolute stereochemistry of the final products.
A prominent method for achieving this is the diastereoselective Diels-Alder reaction. By using a chiral dienophile, the cycloaddition with 1,3-cyclohexadiene can proceed with high diastereoselectivity. For instance, a chiral β-nitroacrylate has been employed as a reactive dienophile, leading to major cycloadducts that were subsequently transformed into enantiopure trans-(2S,3S)- or (2R,3R)-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids nih.gov.
The resolution of racemic mixtures is another viable, though often less efficient, strategy. More advanced methods focus on asymmetric catalysis. The use of chiral organocatalysts in reactions that form the bicyclic scaffold can provide direct access to enantioenriched products acs.org. For example, ABOC (1-aminobicyclo[2.2.2]octane-2-carboxylic acid)-containing tripeptides have been used as covalent organocatalysts in aldol (B89426) reactions to yield products with high enantioselectivity acs.org. The efficient synthesis of the enantiomers of various bicyclic amino acids, such as cis- and trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid, has been achieved through isomerization and hydrolysis of corresponding esters derived from enantiopure precursors researchgate.net.
Exploration of Bioisosteric Replacements and Structural Scaffolds (excluding pharmacological details)
In chemical design, the rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) core makes it an attractive non-classical bioisostere for the planar phenyl ring tandfonline.compharmablock.com. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable steric and electronic profiles to a molecule.
The fully aliphatic BCO scaffold is a saturated bioisostere that can replace a para-phenyl group pharmablock.com. Geometrically, the distance between the bridgehead connection points (C-1 and C-4) in the BCO scaffold is approximately 2.60 Å, which is very similar to the distance between the para positions of a phenyl ring (approx. 2.82 Å) pharmablock.com. Replacing a flat aromatic ring with a 3D saturated scaffold like BCO can significantly alter a molecule's physicochemical properties, such as increasing the fraction of sp³-hybridized carbons (Fsp³), which is a key descriptor in modern chemical design pharmablock.com.
The exploration of structural scaffolds extends to heteroatom-containing analogues. For instance, 2-oxabicyclo[2.2.2]octane has been designed and synthesized as a novel saturated bioisostere of the phenyl ring enamine.netenamine.net. The design of such scaffolds is based on analyzing the advantages and disadvantages of other known bioisosteres like bicyclo[1.1.1]pentane and cubane (B1203433) tandfonline.comenamine.net. The introduction of a heteroatom, such as oxygen, into the bicyclic framework can further influence properties like polarity and hydrogen bonding potential without deviating significantly from the desired 3D geometry. These explorations aim to expand the repertoire of available saturated scaffolds for use in chemical synthesis enamine.net.
Stereochemical Aspects in Derivative Synthesis
The stereochemistry of this compound derivatives is a critical aspect of their synthesis, as the spatial arrangement of substituents on the rigid framework is fixed. The relative and absolute configurations of stereocenters are determined during the synthetic process, and their correct assignment is paramount, often confirmed using NMR spectroscopy and X-ray crystallography nih.govresearchgate.net.
The inherent structure of the bicyclo[2.2.2]octane system presents distinct faces for chemical attack, leading to potential stereoselectivity in reactions. For example, in the synthesis of 3-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives, cis and trans isomers can be formed, and their stereochemistry is determined by the reaction pathway semanticscholar.orgresearchgate.net. The coupling constants (³J(H,H)) observed in NMR spectra are instrumental in determining the relative configurations of substituents on the ring researchgate.net.
Achieving high levels of stereocontrol is a primary goal in the synthesis of complex this compound derivatives. Diastereoselective and enantioselective transformations are key to this endeavor.
Diastereoselective Reactions: The Diels-Alder reaction is a powerful tool for establishing multiple stereocenters with high diastereoselectivity nih.gov. The choice of dienophile and reaction conditions can favor the formation of one diastereomer over others. An organocatalytic tandem Michael-Michael reaction has also been developed for preparing stereochemically complex bicyclo[2.2.2]octan-2-one derivatives with excellent diastereoselectivities (often >30:1 dr) thieme-connect.de.
Enantioselective Reactions: Enantioselective synthesis aims to produce one enantiomer preferentially. This is often accomplished using chiral catalysts or auxiliaries. A synergistic effect between chiral secondary amines (like proline derivatives) and tertiary amines (like Cinchona alkaloids) has been exploited in the asymmetric synthesis of bicyclo[2.2.2]octan-2-ones, achieving high diastereoselectivity (>10:1 dr) and up to 90% enantiomeric excess (ee) rsc.org. Metal-free, base-mediated tandem reactions have also been developed to access bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities rsc.org. These methods provide direct access to optically active bicyclic frameworks, which are precursors to chiral this compound derivatives.
| Transformation Type | Reaction | Catalyst/Auxiliary | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Diastereoselective | Diels-Alder Reaction | Chiral β-nitroacrylate | Formation of major cycloadducts leading to enantiopure products | nih.gov |
| Diastereoselective | Tandem Michael-Michael Reaction | Organocatalyst | Excellent diastereoselectivity (>30:1 dr) | thieme-connect.de |
| Enantioselective & Diastereoselective | Formal [4+2] Cycloaddition | Synergistic Cinchona alkaloid and secondary amine | Up to 90% ee and >10:1 dr | rsc.org |
| Enantioselective | Tandem Reaction | Organic base | Excellent enantioselectivities for carboxylates | rsc.org |
Chiral Resolution Methodologies
The separation of enantiomers of this compound and its derivatives is a critical step in the synthesis of stereochemically pure compounds for various applications, including as chiral ligands and building blocks in medicinal chemistry. Several methodologies have been successfully employed to resolve racemic mixtures of these bicyclic amines, primarily centered around classical diastereomeric salt formation, chromatographic techniques, and enzymatic resolutions.
Classical Resolution via Diastereomeric Salt Formation
One of the most established methods for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric pairs, which allows for their separation by fractional crystallization. nii.ac.jplibretexts.org
A notable example within the bicyclo[2.2.2]octane framework is the resolution of ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, a derivative of the parent amine. In this process, the racemic amino ester is treated with an enantiomerically pure chiral acid, such as O,O'-dibenzoyltartaric acid (DBTA), to form diastereomeric salts. mdpi.com The separation is achieved by exploiting the differential solubility of these salts in a suitable solvent, like ethanol. For instance, treatment with (+)-DBTA allows for the crystallization of the corresponding salt, which upon recrystallization, yields the (+)-amino ester with high diastereomeric excess. The other enantiomer can be recovered from the mother liquor by treatment with (–)-DBTA. mdpi.com
| Resolving Agent | Target Compound | Solvent | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
| (+)-O,O'-Dibenzoyltartaric acid | Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | Ethanol | 98% | 98% |
| (–)-O,O'-Dibenzoyltartaric acid | Ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | Ethanol | 96% | 96% |
Data sourced from a study on the synthesis of enantiomers of bicyclic β-amino acid derivatives. mdpi.com
Chromatographic Separation Methods
Direct separation of enantiomers using chromatography, particularly high-performance liquid chromatography (HPLC), offers a powerful and versatile alternative to classical resolution. This method relies on the use of chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation.
For derivatives of bicyclo[2.2.2]octane, several types of CSPs have proven effective:
Macrocyclic Glycopeptide-Based CSPs: Chiral stationary phases like Chirobiotic T, T2, TAG, and R have been successfully used for the HPLC separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acid enantiomers. nih.gov The separations can be performed under various conditions, including reversed-phase, polar organic, and polar ionic modes, with the mobile phase composition and temperature being key factors in achieving optimal resolution. nih.govscispace.com
Zwitterionic CSPs: Cinchona alkaloid-based zwitterionic CSPs have been developed for the direct HPLC enantiomer separation of bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids in the polar-ionic mode. nih.gov The chiral recognition mechanism in these systems is influenced by the structure of the analyte and the composition of the mobile phase, including the type of acid and base additives. nih.gov
Another chromatographic approach involves the derivatization of a related precursor, such as a ketone, with a chiral auxiliary to form diastereomers that can be separated on a standard achiral stationary phase. For example, bicyclo[2.2.2]oct-5-en-2-one can be ketalized with enantiomerically pure diols. The resulting diastereomeric ketals can then be separated by column chromatography. google.com
Enzymatic Resolution
Enzymatic resolution is a highly selective method that utilizes the stereospecificity of enzymes to differentiate between enantiomers. This technique is often applied in the kinetic resolution of racemic mixtures, where one enantiomer reacts at a much faster rate than the other.
In the context of the bicyclo[2.2.2]octane system, enzymes such as pig liver esterase (PLE) and lipases have been effectively used. For instance, the enantioselective hydrolysis of racemic diacetoxybicyclo[2.2.2]octanes, catalyzed by PLE or lipase (B570770) from Aspergillus niger, yields optically active monoacetates and the unreacted diacetates. rsc.org
A specific example is the PLE-mediated hydrolysis of a racemic acetate (B1210297) within the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane system. This reaction provides both the hydrolyzed alcohol and the remaining acetate with very high enantiomeric purity (>99% ee). researchgate.net While this example is on a related oxabicyclo system, the principle is directly applicable to the resolution of acetylated this compound derivatives.
| Enzyme | Substrate | Products | Enantiomeric Purity |
| Pig Liver Esterase (PLE) | Racemic exo-acetate of a bicyclic alcohol | (–)-alcohol and (+)-acetate | >99% ee |
| Lipase from Aspergillus niger | Racemic diacetoxybicyclo[2.2.2]octanes | Optically active monoacetates and diacetates | N/A |
Data compiled from studies on enzymatic resolutions of bicyclo[2.2.2]octane and related systems. rsc.orgresearchgate.net
These methodologies provide robust pathways to access enantiomerically pure this compound and its derivatives, which are essential for their development in stereoselective synthesis and pharmaceutical research.
Advanced Spectroscopic and Spectrometric Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of bicyclo[2.2.2]octane derivatives. researchgate.net The inherent symmetry and fixed spatial arrangement of atoms in this bicyclic system lead to distinct NMR spectra that are rich in structural information.
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the hydrogen and carbon atoms. However, due to the compact nature of the bicyclo[2.2.2]octane core, signal overlap can occur in 1D spectra. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities and establishing definitive structural connectivity. emerypharma.comlibretexts.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For Bicyclo[2.2.2]octan-2-amine, COSY spectra would reveal correlations between the proton at C2 and its neighbors on C1 and C3, as well as couplings between protons across the ethylene (B1197577) bridges. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. princeton.edu It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each cross-peak in an HSQC spectrum of this compound would correspond to a specific C-H bond in the molecule. acs.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). princeton.edu This is particularly useful for identifying quaternary carbons (like the bridgehead C1 and C4) by observing their correlations with nearby protons. For instance, the bridgehead protons would show HMBC correlations to multiple carbons across the rings. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu In the rigid bicyclo[2.2.2]octane framework, NOESY can confirm stereochemical relationships, such as the exo or endo orientation of substituents, by observing spatial proximities between protons on different parts of the scaffold. acs.org
The combination of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, confirming the constitution and configuration of this compound and its derivatives. researchgate.net
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C4 (Bridgehead) | ~1.8 - 2.5 | ~25 - 35 |
| C2 (Aminated) | ~2.7 - 3.2 | ~50 - 60 |
| C3, C5, C6, C7, C8 | ~1.2 - 1.9 | ~20 - 30 |
The bicyclo[2.2.2]octane system is characterized by its high rigidity and limited conformational flexibility compared to monocyclic systems. Conformational analysis studies have shown that the framework preferentially adopts a boat-shaped conformation, which minimizes steric and van der Waals strain.
NMR spectroscopy serves as a powerful tool to study the dynamic and conformational properties of these molecules.
Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. In the rigid bicyclo[2.2.2]octane skeleton, these angles are well-defined, leading to predictable coupling constants that can confirm the boat conformation.
Variable Temperature NMR: Studies on related bicyclic amines have used variable temperature ¹³C NMR to investigate processes like nitrogen inversion. acs.org By analyzing changes in the NMR spectra as a function of temperature, the energy barriers for such conformational changes can be determined. acs.org
NOESY: As mentioned, NOESY data provides through-space correlations which are dependent on the internuclear distances. The observed NOE patterns can be compared with theoretical distances for different possible conformations, providing strong evidence for the predominant boat-like structure in solution.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a molecule's elemental composition. For this compound (C8H15N), HRMS can readily distinguish its molecular formula from other combinations of atoms that might have the same nominal mass. This capability is essential for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture. fiu.edu
| Adduct Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 126.12773 |
| [M+Na]⁺ | 148.10967 |
| [M+K]⁺ | 164.08361 |
| [M+NH₄]⁺ | 143.15427 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the protonated molecule, [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. thieme-connect.de
While a specific MS/MS spectrum for this compound is not detailed in the provided search context, the fragmentation pattern can be predicted based on the known behavior of bicyclic alkanes and amines. Key fragmentation pathways would likely include:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a C₈H₁₄⁺• ion.
Ring Cleavage: The rigid bicyclo[2.2.2]octane core can undergo characteristic fragmentation. A common pathway for bicyclo[2.2.2]octane itself involves a retro-Diels-Alder reaction, leading to the formation of cyclohexadiene and ethene fragments. A similar cleavage could occur in the amine derivative.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines.
Analysis of these fragmentation patterns provides a "fingerprint" that can be used to identify the compound and distinguish it from its isomers.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction studies on various derivatives of bicyclo[2.2.2]octane have revealed the characteristic rigid and highly symmetric nature of this bicyclic system. For example, the crystal structure of 1,4-diacetoxybicyclo[2.2.2]octane has been determined, confirming the boat conformations of the six-membered rings. google.com Similarly, the structure of cis-2,5-diaminobicyclo[2.2.2]octane has been elucidated, providing a foundational understanding of how substituents are oriented on this scaffold. nih.gov
In a study of a steroidal molecular rotor incorporating a bicyclo[2.2.2]octane (BCO) unit, single crystal X-ray diffraction analysis revealed disorder in the BCO rotator, highlighting the dynamic behavior this fragment can exhibit even within a crystal lattice. researchgate.net For this compound, a single crystal X-ray diffraction study would be expected to provide precise measurements of the C-N bond length and the geometry at the chiral center. The crystal packing would likely be influenced by hydrogen bonding interactions involving the amine group.
Table 5.4.1.1: Representative Bond Lengths and Angles for the Bicyclo[2.2.2]octane Core (from related structures)
| Parameter | Typical Value |
| C-C Bond Length | ~1.54 Å |
| C-C-C Bond Angle | ~109.5° |
| C-N Bond Length | ~1.47 Å |
Absolute Configuration Determination
For a chiral molecule like this compound, determining its absolute configuration is crucial. X-ray crystallography is a primary method for this purpose. When a single crystal of an enantiomerically pure sample is analyzed using a chiral space group, the absolute configuration can often be determined directly. The Flack parameter, derived from the diffraction data, is a key indicator of the absolute structure. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.
This technique has been successfully applied to derivatives of bicyclo[2.2.2]octane. For example, the absolute configurations of E and Z isomers of (1S,4S)-5,5-dibromo-1,3,3-trimethyl-N-nitro-2-oxabicyclo[2.2.2]octan-6-imine were established through X-ray crystal-structure determinations. researchgate.net In another instance, the absolute configuration of a chiral α-aminophosphonate containing a bicyclo[2.2.2]octane moiety was confirmed by the Flack parameter.
As mentioned in section 5.3.2, Circular Dichroism (CD) spectroscopy serves as a complementary and often corroborative method for assigning the absolute configuration. By comparing experimental CD spectra with those predicted from quantum-chemical calculations for a given enantiomer, the absolute configuration can be confidently assigned.
Computational and Theoretical Chemistry Studies of Bicyclo 2.2.2 Octan 2 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic nature of Bicyclo[2.2.2]octan-2-amine. By solving approximations of the Schrödinger equation, these methods provide information on electron distribution, molecular orbital energies, and geometric parameters.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of bicyclic organic molecules due to its favorable balance of computational cost and accuracy. DFT calculations for this compound would typically involve functionals such as B3LYP or M06-2X combined with basis sets like 6-31G* or larger to accurately model its geometry and electronic properties.
DFT studies on related bicyclo[2.2.2]octane systems have been used to investigate reaction mechanisms, electronic transmission, and substituent effects. nih.govresearchgate.netnih.gov For this compound, DFT would be instrumental in determining key electronic descriptors. The presence of the amine group introduces a site of high electron density (the nitrogen lone pair), which significantly influences the molecule's reactivity, basicity, and intermolecular interactions. DFT calculations can quantify the charge distribution across the molecule, highlighting the partial negative charge on the nitrogen atom and its influence on the adjacent carbon atoms of the bicyclic framework.
Table 1: Representative Functionals and Basis Sets for DFT Analysis of Bicyclic Amines
| Methodology | Description | Typical Application |
|---|---|---|
| B3LYP/6-31G(d,p) | A hybrid functional combined with a Pople-style basis set. It is a widely used and well-benchmarked method for general organic molecules. | Geometry optimization, vibrational frequency calculation, and general electronic structure analysis. |
| M06-2X/6-311++G(d,p) | A meta-hybrid GGA functional with a larger triple-zeta basis set including diffuse functions, offering improved accuracy for non-covalent interactions and thermochemistry. | Accurate energy calculations, conformational analysis, and studies of reaction barriers. |
| ωB97X-D/aug-cc-pVTZ | A range-separated hybrid functional with an augmented correlation-consistent basis set, excellent for describing long-range interactions and electronic excitations. | High-accuracy single-point energy calculations, and analysis of frontier molecular orbitals. |
This table presents common computational methodologies used for studies on molecules similar in structure and complexity to this compound.
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a hierarchical approach to studying molecular systems without empirical parameterization. For a molecule like this compound, ab initio calculations are crucial for obtaining reliable optimized geometries and energies. illinois.eduyork.ac.uk
Geometry optimization at the ab initio level, for instance using MP2 with a correlation-consistent basis set (e.g., cc-pVDZ), would yield precise bond lengths, bond angles, and dihedral angles. Studies on the parent bicyclo[2.2.2]octane have utilized these methods to confirm its D3h symmetry in the ground state. oup.com For the C2-substituted amine, the symmetry is reduced, and ab initio calculations can precisely describe the resulting geometric distortions in the cage structure. These calculations are also the gold standard for benchmarking results from more cost-effective DFT methods.
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy and localization of these orbitals dictate a molecule's behavior as an electron donor or acceptor.
For this compound, the HOMO is expected to be primarily localized on the lone pair of the nitrogen atom, consistent with the role of amines as nucleophiles and bases. The LUMO is likely to be a σ* anti-bonding orbital distributed across the C-H and C-C bonds of the bicyclic framework.
The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic stability and reactivity. A smaller gap generally implies higher reactivity. DFT and ab initio calculations can provide quantitative values for these orbital energies. DFT calculations on related bicyclo[2.2.2]octane systems have been used to analyze how conjugation and substituent effects can lower the HOMO-LUMO gap. nih.gov
Table 2: Expected Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Expected Primary Character | Chemical Significance |
|---|---|---|
| HOMO | Nitrogen lone pair (n) | Determines nucleophilicity, basicity, and site of oxidation. |
| LUMO | σ* orbitals of the bicyclic frame | Determines electrophilicity and site of reduction. |
| HOMO-LUMO Gap | Relatively large | Indicates high kinetic stability, characteristic of saturated aliphatic amines. |
This table is a qualitative prediction based on general principles of electronic structure theory and data from analogous compounds.
Conformational Analysis and Potential Energy Surfaces
The rigid bicyclo[2.2.2]octane framework significantly restricts the conformational freedom of its derivatives. nih.gov Computational studies are essential for mapping the subtle conformational preferences and the energy barriers between them.
The primary source of conformational isomerism in this compound arises from the rotation around the C2-N bond. The bicyclic cage itself is largely rigid, existing in a twisted-boat conformation with minimal flexibility. oup.com The amino group can adopt different orientations relative to the cage. The most stable conformers, or rotamers, will correspond to staggered arrangements that minimize steric interactions between the hydrogen atoms of the amine group and the adjacent hydrogen atoms on the bicyclic frame (specifically at the C1 and C3 positions).
A potential energy surface (PES) scan, performed by systematically rotating the C2-N bond and calculating the energy at each step using DFT or ab initio methods, would reveal the energy minima corresponding to the stable conformers and the transition states that separate them. It is expected that three stable staggered conformers exist, with the relative energies being very similar unless there are other bulky substituents present.
The bicyclo[2.2.2]octane skeleton possesses a moderate degree of inherent strain due to deviations from ideal tetrahedral bond angles (angle strain) and eclipsed C-C bond interactions along the bridges (torsional strain). Computational methods are well-suited to quantify this strain energy. swarthmore.edu
Table 3: Comparison of Strain Energies in Cyclic and Bicyclic Alkanes
| Compound | Calculated Strain Energy (kcal/mol) | Primary Sources of Strain |
|---|---|---|
| Cyclohexane (B81311) | ~0 | Virtually strain-free (chair conformation) |
| Cyclopentane | ~6 | Torsional strain, some angle strain |
| Cyclobutane | ~26 | Severe angle strain, torsional strain |
| Bicyclo[2.2.2]octane | ~11 | Torsional strain, some angle strain |
| Adamantane | ~6.5 | Minimal angle and torsional strain |
Data for compounds other than this compound are provided for comparison and are based on established literature values. swarthmore.edu
Reaction Pathway Elucidation and Transition State Analysis of this compound
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound and its derivatives. Through the modeling of reaction pathways and the analysis of transition states, researchers can gain a deeper understanding of reaction mechanisms, predict product distributions, and rationally design synthetic routes.
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in mapping out the potential energy surfaces of reactions, identifying intermediates, and calculating the activation energies associated with transition states. This allows for the elucidation of complex reaction mechanisms that may be difficult to probe experimentally.
One area of investigation has been the deamination of Bicyclo[2.2.2]octan-2-yl-amine. rsc.org Computational studies, in conjunction with experimental work, have proposed a mechanism involving the initial formation of classical carbonium ions from the fragmentation of diazo-intermediates. rsc.org These classical carbocations can then be intercepted by solvent molecules or rearrange to more stable non-classical ions, which ultimately lead to the observed product distribution. rsc.org
Another example is the formation of 4-aminobicyclo[2.2.2]octan-2-ones from the reaction of benzylidene acetone (B3395972) with thiocyanates derived from secondary amines. mdpi.comnih.gov Computational and experimental studies have explored potential reaction pathways. One proposed mechanism involves an initial reaction to form enammonium salts, followed by a Diels-Alder reaction and subsequent cyclization. mdpi.comnih.gov An alternative pathway considers an amine-catalyzed Diels-Alder reaction as the initial step, followed by the formation of enamine salts and the final cyclization to the bicyclic product. nih.gov
Theoretical studies on the intramolecular [4+2] hetero-Diels–Alder (IMDA) reaction in the biosynthesis of fungal indole (B1671886) alkaloids bearing a bicyclo[2.2.2]diazaoctane core have also been a subject of interest. sdu.edu.cn Computational models help to understand the mechanisms of these transformations, which are crucial for the formation of this unique structural motif. sdu.edu.cn
Prediction of Selectivity (Regio-, Chemo-, Stereo-)
A central goal of computational chemistry is to predict the selectivity of chemical reactions. This includes regioselectivity (where on a molecule a reaction occurs), chemoselectivity (which functional group reacts), and stereoselectivity (the spatial arrangement of the atoms in the product).
Computational models have been developed to predict branching ratios in reactions with bifurcating surfaces, where a single transition state leads to multiple products. acs.org These models can utilize geometrical parameters of the potential energy surface or the kinetic energy at the transition state to forecast the selectivity. acs.org Such approaches are valuable for understanding and predicting the outcomes of reactions involving complex bicyclic systems.
In the context of stereoselectivity, computational studies can help elucidate the origins of enantioselectivity in catalytic reactions. For instance, in the synthesis of bicyclo[2.2.2]octane-1-carboxylates, an open transition state has been proposed based on computational analysis to explain the high enantioselectivities observed in reactions mediated by an organic base. researchgate.netrsc.org The rigid bicyclo[2.2.2]octane framework is a key feature in controlling the stereochemical outcome of various reactions.
The table below summarizes key aspects of computational studies on reaction mechanisms and selectivity involving the bicyclo[2.2.2]octane scaffold.
| Reaction Studied | Computational Approach | Key Findings |
| Deamination of Bicyclo[2.2.2]octan-2-yl-amine | Analysis of product distributions and proposed intermediates | Mechanism involves initial formation of classical carbonium ions followed by rearrangement. rsc.org |
| Formation of 4-Aminobicyclo[2.2.2]octan-2-ones | Investigation of possible intermediates and reaction pathways | Two plausible mechanisms proposed: one involving an initial Diels-Alder reaction and another starting with enamine formation. mdpi.comnih.gov |
| Asymmetric synthesis of Bicyclo[2.2.2]octane-1-carboxylates | Transition state modeling | High enantioselectivity is attributed to an open transition state in an organocatalyzed reaction. researchgate.netrsc.org |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can provide insights into their conformational flexibility, interactions with solvents, and binding to biological macromolecules.
Dynamic Behavior and Solvent Effects
While the bicyclo[2.2.2]octane core is conformationally rigid, the substituents attached to it can exhibit dynamic behavior. MD simulations can model the rotational and vibrational motions of these substituents and how they are influenced by the surrounding solvent molecules. Understanding the solvation of these amines is crucial as it can significantly impact their reactivity and properties.
For instance, simulations of bicyclic compounds in enzyme active sites reveal complex conformational dynamics. smolecule.com These simulations show that a substrate can adopt multiple binding modes, and its stability within the binding pocket can be assessed through metrics like the root mean square deviation (RMSD). smolecule.com Such analyses indicate that stable binding is often achieved within the initial nanoseconds of a simulation. smolecule.com
Ligand-Receptor Interaction Modeling (General, non-clinical biochemical context)
MD simulations are a cornerstone of modern drug discovery and molecular biology for modeling the interaction between a ligand and its receptor. Derivatives of this compound have been incorporated into molecules designed to interact with biological targets.
An example is the study of inhibitors for the influenza polymerase PB2, where a bicyclo[2.2.2]octane-2-carboxylic acid fragment was part of the inhibitor structure. mdpi.com MD simulations were used to model the binding of these compounds to the cap-binding pocket of the PB2 protein. mdpi.com The simulations revealed that the rigid bicyclic fragment fits well into the binding pocket and maintains key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein residues. mdpi.com The stability of the ligand-protein complex during the simulation was confirmed by analyzing the root-mean-square fluctuation (RMSF) of the protein residues and the ligand atoms. mdpi.com
Similarly, fused bicyclo[2.2.2]octene derivatives have been investigated as potential non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease. nih.gov Molecular dynamics simulations of the ligand-protein complex provided insights into the dynamic behavior of the ligand in the active site and helped to understand the interaction patterns. researchgate.net
The following table presents data from a representative molecular dynamics simulation study of a bicyclo[2.2.2]octane derivative in a protein binding site.
| Simulation Parameter | Value/Observation | Significance |
| Root Mean Square Deviation (RMSD) of Ligand | Fluctuations of approximately 1.2 Å around the equilibrium position | Indicates stable binding of the ligand within the active site after an initial equilibration period. smolecule.com |
| Root Mean Square Fluctuation (RMSF) of Protein Residues | Lower fluctuations for residues in and near the binding site | Suggests that the binding of the ligand stabilizes the local conformation of the protein. mdpi.com |
| Key Interactions Observed | Hydrogen bonds, ionic bridges, hydrophobic interactions, π–π stacking | Elucidates the specific molecular forces responsible for the affinity and specificity of the ligand for its receptor. mdpi.com |
Applications of Bicyclo 2.2.2 Octan 2 Amine and Its Derivatives in Advanced Organic Chemistry
Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis and Catalysis
The constrained bicyclic structure of bicyclo[2.2.2]octan-2-amine derivatives provides a well-defined and predictable chiral environment, which is essential for inducing stereoselectivity in chemical transformations. acs.orgnih.gov This has led to their extensive use in creating chiral auxiliaries and ligands for asymmetric catalysis, where the goal is to produce a specific enantiomer of a product. nih.govresearchgate.netacs.org The rigidity of the scaffold enhances its intrinsic chirality, offering an advantage over more flexible structures like the classic trans-1,2-diaminocyclohexane. nih.govacs.org
Derivatives of this compound have been successfully incorporated into a variety of catalytic systems to achieve high levels of enantioselectivity in numerous organic reactions.
One notable class of derivatives is the chiral diamines, such as cis-2,5-diaminobicyclo[2.2.2]octane. This scaffold has been used to synthesize "salen" ligands by condensation with salicylaldehydes. nih.govresearchgate.net These ligands form stable complexes with various transition metals, creating highly effective asymmetric catalysts. For instance, a cobalt(II)-salen complex has been used for the asymmetric cyclopropanation of 1,1-disubstituted alkenes. acs.org Chromium-based salen complexes derived from this diamine have been shown to catalyze enantioselective Nozaki-Hiyama-Kishi allylation of aromatic aldehydes and hetero-Diels-Alder cycloadditions. nih.gov Furthermore, a copper(I) complex of the corresponding salen ligand catalyzed the asymmetric Henry ("nitroaldol") condensation with excellent efficiency. nih.govresearchgate.net
Another important derivative, 1,2-diaminobicyclo[2.2.2]octane (DABO), has been used to create chiral ligands that are effective in the copper-catalyzed asymmetric Henry reaction. acs.org Additionally, tripeptides containing the bicyclic β-amino acid 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have served as covalent organocatalysts, yielding aldol (B89426) products with high enantioselectivity. acs.org Chiral bicyclo[2.2.2]octadiene ligands have also demonstrated high enantioselectivity (up to 99% ee) in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. researchgate.net More recently, chiral cyclopentadienyl (B1206354) rhodium(I) complexes (CpRhI) bearing C2-symmetric chiral bridged-ring-fused Cp ligands have been applied to the asymmetric C-H activation of N-methoxybenzamides with quinones, affording chiral hydrophenanthridinones with up to 99% ee. researchgate.net
Table 1: Enantioselective Reactions Catalyzed by this compound Derivatives
| Catalyst/Ligand System | Reaction Type | Metal | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| cis-2,5-Diaminobicyclo[2.2.2]octane-Salen | Cyclopropanation | Cobalt(II) | Cyclopropanes | High |
| cis-2,5-Diaminobicyclo[2.2.2]octane-Salen | Nozaki-Hiyama-Kishi Allylation | Chromium(II) | Homoallylic Alcohols | High |
| cis-2,5-Diaminobicyclo[2.2.2]octane-Salen | Hetero-Diels-Alder | Chromium(III) | Dihydropyranones | High |
| cis-2,5-Diaminobicyclo[2.2.2]octane-Salen | Henry (Nitroaldol) Condensation | Copper(I) | β-Nitro Alcohols | Excellent |
| 1,2-Diaminobicyclo[2.2.2]octane (DABO) Derivative | Henry Reaction | Copper | β-Nitro Alcohols | High |
| ABOC-containing Tripeptide | Aldol Reaction | N/A (Organocatalyst) | Aldol Products | High |
| Bicyclo[2.2.2]octadiene Ligand | 1,4-Addition | Rhodium | Ketones | Up to 99% |
| Bicyclo[2.2.2]octane-Fused Cp Ligand | C-H Activation | Rhodium(I) | Hydrophenanthridinones | Up to 99% |
Beyond their role in catalytic ligands, bicyclo[2.2.2]octane derivatives can be employed as chiral auxiliaries. In this approach, the chiral amine is temporarily attached to the substrate, and its rigid bicyclic structure directs the stereochemical outcome of a subsequent reaction. The rigid scaffold design of the bicyclic framework significantly constrains conformational flexibility, leading to predictable stereochemical outcomes. This conformational control is a key factor in determining the stereochemistry of reactions involving these systems. After the desired stereocenter is created, the auxiliary can be cleaved, yielding the enantioenriched product.
Building Blocks in Complex Molecule Synthesis
The defined three-dimensional geometry and inherent stability of the bicyclo[2.2.2]octane core make it an attractive building block for the synthesis of complex molecules. Its rigid structure can serve as a scaffold to orient functional groups in specific spatial arrangements, facilitating the construction of intricate molecular architectures, including natural products and other biologically active compounds. google.comgoogle.com
The rigidity of the bicyclo[2.2.2]octane unit is particularly advantageous for the construction of macrocycles and cage compounds, where maintaining a defined shape and internal cavity is crucial. Ligands derived from bicyclo[2.2.2]oct-7-ene have been used to assemble porous metal-organic cages (MOCs). nih.gov The curvature and rigidity provided by the bicyclic unit are essential for forming the lantern-type geometry of these cages. nih.gov
In a different approach, domino reactions involving multiple components have been developed to create complex polycyclic cage structures, such as triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines]. acs.org Additionally, the synthesis of propellanes, a class of cage compounds with conjoined rings, has been achieved using a bicyclo[2.2.2]octene unit as a key structural element. researchgate.net Cage amides and imides incorporating bicyclo[2.2.2]octane subunits have also been synthesized and evaluated for their biological activities. ukrbiochemjournal.org
The bicyclo[2.2.2]octane framework is a key structural element in numerous biologically active natural products. acs.orgnih.gov Consequently, derivatives of this compound are valuable intermediates in the total synthesis of these complex molecules. For instance, the bicyclo[2.2.2]diazaoctane core is a fascinating and recurring motif in a family of fungal indole (B1671886) alkaloids that exhibit a wide spectrum of biological activities. nih.gov Synthetic strategies often aim to construct this core feature efficiently.
The bicyclic framework has also been used in the synthesis of other natural products. For example, a synthetic route to the natural product (1S,2R,3S,4R,5R)-2-methyl-5-(propan-2-yl)cyclohexane-1,2,3,4-tetrol was developed using a 2,3-dioxabicyclo[2.2.2]octane intermediate. acs.org Furthermore, the bicyclo[2.2.2]octane skeleton is a component in synthetic routes targeting terpenes and alkaloids, highlighting its versatility as a foundational scaffold. google.com
Materials Science Applications
The application of this compound and its derivatives extends into the realm of materials science, where their rigid and well-defined structures are highly desirable. They are used as monomers for specialty polymers and as building blocks for functional materials. google.com
Constrained bicyclic β-amino acids like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have been incorporated into oligomers to create foldamers—synthetic molecules that mimic the folding behavior of proteins and nucleic acids. acs.orgnih.gov The high bulkiness and reduced conformational freedom of the bicyclic unit help to stabilize specific helical structures within these oligomers, which have potential applications in health and catalysis. acs.org
The use of bicyclo[2.2.2]octane derivatives in the construction of porous materials is another significant application. As mentioned previously, metal-organic cages (MOCs) built from rigid bicyclo[2.2.2]oct-7-ene-based ligands exhibit porous structures. These materials have demonstrated gas uptake properties, suggesting their potential use in gas storage and separation technologies. nih.gov The bicyclo[2.2.2]octane scaffold also serves as a rigid-linear motif that can be used as an isostere for benzene (B151609) rings in materials science applications. researchgate.net
Polymer Chemistry and Monomer Synthesis
The bicyclo[2.2.2]octane core is utilized in polymer chemistry to impart desirable properties such as thermal stability and rigidity to the resulting materials. While bicyclo[2.2.2]octane diols and diacids are well-documented as specialty monomers for creating certain polymers, justia.comgoogle.com bicyclic amines are also recognized for their potential in polymerization. mdpi.com
One notable example within this structural class is 1,4-diazabicyclo[2.2.2]octane (DABCO), which, beyond its common use as a catalyst, can itself act as a monomer. mdpi.comwikipedia.org Bicyclic amines can undergo cationic polymerization through SN2 displacements on ammonium (B1175870) ion intermediates. mdpi.com The incorporation of the rigid bicyclic structure into the polymer backbone can lead to materials with increased melting points and glass transition temperatures. mdpi.com
The synthesis of polyimides, a class of high-performance polymers, has also incorporated the bicyclo[2.2.2]octane structure. For instance, polyimides based on bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride have been synthesized and shown to possess high thermal stability and glass transition temperatures. mdpi.com Furthermore, polymer-supported reagents have been employed in the synthesis of bicyclo[2.2.2]octane derivatives, showcasing the interplay between polymer chemistry and the synthesis of these structured molecules. acs.orgnih.gov
Design of Functional Materials
The unique and well-defined three-dimensional structure of bicyclo[2.2.2]octane derivatives makes them attractive components in the design of functional materials, including liquid crystals and molecular machines.
The incorporation of the 1,4-disubstituted bicyclo[2.2.2]octane ring into cyano-substituted systems has led to the creation of mesogens that exhibit wide-range nematic liquid crystal phases. rsc.org These materials are colorless, stable, and possess low birefringence and positive dielectric anisotropy, making them suitable for electro-optical display devices. rsc.org The transition temperatures of these liquid crystals are notably higher than analogous compounds containing benzene or cyclohexane (B81311) rings, highlighting the advantageous properties imparted by the bicyclo[2.2.2]octane core. rsc.org
In the realm of molecular machinery, derivatives such as 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane have been synthesized to act as ultra-fast molecular rotors within crystalline solids. acs.orgbeilstein-journals.org These systems demonstrate gigahertz rotational motion at room temperature, stabilized by halogen-bonding interactions. acs.org The development of asymmetric and polyrotor systems based on the bicyclo[2.2.2]octane core is a key area of research for engineering complex crystalline arrays of functional molecular machines. beilstein-journals.org Additionally, bicyclic β-amino acids with a bicyclo[2.2.2]octane structure have been used to create foldamers, which are oligomers that adopt specific, stable conformations, with applications in materials science. acs.org
Probe Molecules for Mechanistic Investigations in Chemical Biology (excluding clinical aspects)
The rigid bicyclo[2.2.2]octane scaffold is a valuable tool in chemical biology for the design of molecular probes to investigate biological systems without direct clinical applications. Its defined structure allows for precise positioning of functional groups, facilitating specific interactions with biological macromolecules like enzymes and receptors.
Studies of Enzyme Active Sites
Derivatives of bicyclo[2.2.2]octane amines serve as scaffolds for the development of enzyme inhibitors, which are crucial tools for studying the function and mechanism of enzymes. The rigid framework of these compounds allows them to fit into enzyme active sites with high specificity. For example, bicyclic β-amino acids derived from the bicyclo[2.2.2]octane structure have been synthesized and evaluated for their biological activities, including their potential as enzyme inhibitors. acs.org
| Compound Class | Enzyme Target Area | Application | Reference |
|---|---|---|---|
| Bicyclic β-amino acids | Not specified | Scaffolds for enzyme inhibitors | acs.org |
| Bicyclo[2.2.2]octan-2-imines and esters | Protozoal enzymes | Investigation of antiprotozoal activity | nih.gov |
Research into the antiprotozoal activities of bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols provides further examples of these compounds interacting with enzyme systems. nih.gov Studies on their effects against Trypanosoma brucei rhodesiense and Plasmodium falciparum help to elucidate the mechanisms of enzyme inhibition in these organisms. nih.gov
Understanding Receptor Binding Dynamics (General biochemical research)
The defined stereochemistry of bicyclo[2.2.2]octane derivatives makes them excellent probes for studying receptor binding. They can act as mimics of endogenous ligands or serve as rigid scaffolds for positioning pharmacophores to understand ligand-receptor interactions.
Bicyclo[2.2.2]octane systems have been designed to be structural mimics of the leucine (B10760876) residues in the LXXLL motif of steroid receptor coactivators (SRCs). nih.gov These mimics can block the interaction between nuclear hormone receptors and SRCs, providing a tool to study this critical protein-protein interaction. nih.gov
| Receptor Target | Derivative Type | Research Application | Reference |
|---|---|---|---|
| Adenosine (B11128) A1 Receptor (A1AR) | 8-functionalized bicyclo[2.2.2]octylxanthine | Development of selective fluorescent probes to quantify ligand binding and visualize receptor distribution. | acs.org |
| α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | Quinuclidine-containing spirooxazolines | Investigation of structure-activity relationships for α7 nAChR partial agonists. | nih.gov |
| Nuclear Hormone Receptors | Bicyclo[2.2.2]octanes mimicking leucine residues | Probing the receptor-coactivator binding groove. | nih.gov |
| Vascular Endothelial Growth Factor (VEGF) Receptors | Various bicyclo derivatives | Computational docking studies to evaluate potential interactions with VEGF receptor surfaces. | ccij-online.org |
Furthermore, fluorescent probes based on an 8-functionalized bicyclo[2.2.2]octylxanthine scaffold have been synthesized for the human adenosine A1 receptor. acs.org These probes allow for the quantification of kinetic and equilibrium ligand binding parameters and the visualization of receptor distribution in living cells, offering insights into receptor dynamics. acs.org Similarly, derivatives incorporating the bicyclo[2.2.2]octane framework, such as in quinuclidine-containing spirooxazolines, have been developed as potent and selective partial agonists for the α7 nicotinic acetylcholine receptor, aiding in the study of its function. nih.gov Computational studies have also explored the interaction of various bicyclo derivatives with VEGF receptors, suggesting their potential as molecular probes for these cancer-related targets. ccij-online.org
Future Directions and Research Gaps in Bicyclo 2.2.2 Octan 2 Amine Chemistry
Untapped Synthetic Methodologies and Strategic Approaches
Future research should focus on several untapped areas:
Novel Catalytic Systems: A recently patented process highlights a novel approach using a transition metal catalyst to convert 1,4-dimethylene cyclohexane (B81311) into an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further derivatized. google.com This points towards the potential of transition metal catalysis for more direct and efficient access to the bicyclo[2.2.2]octane skeleton, moving away from multi-step sequences.
Asymmetric Organocatalysis: The scalable synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands has been achieved through an organocatalytic one-pot Michael addition-aldol reaction. acs.orgresearchgate.netnih.gov Expanding this strategy to directly install an amine or a precursor group could provide enantiopure bicyclo[2.2.2]octan-2-amines, which are highly valuable as chiral building blocks and catalysts. nih.govacs.org
Radical-Mediated Functionalization: The rearrangement of bicyclo[2.2.2]octenyl radicals to the bicyclo[3.2.1]octene system has been explored, with the product ratios governed by a balance of ring strain and radical stability. escholarship.org Further investigation into controlled C-H functionalization and other radical-mediated processes could unlock new pathways for derivatization that are orthogonal to traditional ionic methods.
Flow Chemistry: The application of continuous flow technologies could address challenges related to hazardous intermediates, reaction control, and scalability, offering a safer and more efficient alternative for synthesizing these constrained structures.
| Synthetic Strategy | Description | Potential Advantages | References |
| Transition Metal Catalysis | Use of transition metals to catalyze the formation of the bicyclic core from simple precursors like 1,4-dimethylene cyclohexane. | Simpler, more direct routes; avoidance of toxic reagents; potential for commercial scalability. | google.com |
| Asymmetric Organocatalysis | Employment of small chiral organic molecules to catalyze reactions like Michael additions and aldol (B89426) condensations to build the chiral scaffold. | Access to enantiomerically pure compounds; metal-free conditions; operational simplicity. | acs.orgresearchgate.netnih.govnih.govacs.org |
| Radical Rearrangements | Generation of bicyclo[2.2.2]octyl radicals that can undergo rearrangement or be trapped to form functionalized products. | Access to alternative carbon skeletons; novel functionalization patterns. | escholarship.org |
| Sequential Michael Reactions | Formation of bicyclo[2.2.2]octan-2-ones through a sequential Michael mechanism. | Amine-free conditions for certain substrates; alternative to Diels-Alder approaches. | researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique structural and electronic properties of the bicyclo[2.2.2]octane framework can lead to unexpected reactivity. The rigid structure imposes significant geometric constraints that can alter bond angles, strain energies, and orbital overlaps, paving the way for unprecedented chemical transformations.
Divergent Reactivity: A notable example is the divergent reactivity observed in Lewis base catalysis. While phosphine (B1218219) catalysis typically leads to a [3+2]-cycloaddition with allenoates, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst can switch the pathway to a formal [2+2]-cycloaddition, yielding structurally complex oxetanes. acs.org Exploring how the specific stereoelectronics of bicyclo[2.2.2]octan-2-amine might influence such catalytic cycles is a promising research avenue.
Ring-Opening Reactions: The bicyclic cage is not inert. Quaternary ammonium (B1175870) salts derived from DABCO have been shown to undergo nucleophilic ring-opening reactions at high temperatures, providing a synthetic route to substituted piperazines. researchgate.net Investigating analogous ring-opening or fragmentation reactions of this compound derivatives could yield valuable synthetic intermediates that are otherwise difficult to access.
Radical Cation Chemistry: The bicyclo[2.2.2]oct-2-ene radical cation exhibits a twisted double bond due to a pseudo Jahn-Teller effect, a phenomenon not observed in less constrained systems. nih.gov The amine group in this compound could profoundly influence the stability and reactivity of such radical intermediates, potentially enabling novel electrochemical or photochemical transformations.
Advanced Computational Predictions and Experimental Verification
Computational chemistry is a powerful tool for rationalizing observed phenomena and predicting new properties and reactivities within the bicyclo[2.2.2]octane system. The synergy between in silico predictions and experimental validation is crucial for advancing the field.
Conformational Analysis and Structure Prediction: The rigid nature of the bicyclo[2.2.2]octane core makes it an ideal system for computational modeling. Quantum chemical calculations have been successfully used to predict the physical characteristics and crystal structure of novel bicycloamino acids, such as 1-carboxyl-4-amino-2-aza-3-oxo-[2.2.2]bicyclooctane, with results showing good agreement with X-ray diffraction data. researchgate.net
Reaction Mechanism and Energetics: Density Functional Theory (DFT) calculations have been essential in understanding complex phenomena, such as the twisting of the bicyclo[2.2.2]oct-2-ene radical cation. Calculations showed that the untwisted C2v structure is not the ground state and estimated the energy barrier for enantiomerization, which was consistent with experimental ESR spectroscopy data. nih.gov Similar computational studies on reactions involving this compound could elucidate reaction pathways and guide the design of new experiments.
The table below presents a comparison of computationally predicted and experimentally determined data for bicyclo[2.2.2]octane and related structures, highlighting the predictive power of modern theoretical methods.
| Property | Computational Method | Predicted Value | Experimental Value | Reference |
| Twist Angle (bicyclo[2.2.2]oct-2-ene radical cation) | Density Functional Theory | 11-12 degrees | Inferred from ESR spectra | nih.gov |
| Enantiomerization Barrier (bicyclo[2.2.2]oct-2-ene radical cation) | Density Functional Theory | 1.2-2.0 kcal/mol | ~2.0 kcal/mol | nih.gov |
| Collision Cross Section ([M+H]⁺ adduct of this compound) | CCSbase | 125.1 Ų | - | uni.lu |
| Unit Cell Parameter 'a' (1-carboxyl-4-amino-2-aza-3-oxo-[2.2.2]bicyclooctane) | Quantum Chemical Calculation | - | 5.8587(6) Å | researchgate.net |
Potential for Innovative Applications in Emerging Fields
The rigid, well-defined three-dimensional structure of the bicyclo[2.2.2]octane scaffold makes it an attractive building block for applications beyond traditional medicinal chemistry. google.com While its use as a bioisostere for phenyl rings is known acs.org, several emerging fields stand to benefit from the unique properties of this compound derivatives.
Foldamer Science: Constrained cyclic β-amino acids based on the bicyclo[2.2.2]octane framework, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), are exceptional building blocks for foldamers. nih.govacs.org These oligomers adopt stable, predictable secondary structures. The amine functionality of this compound could be used to initiate or propagate peptide chains, creating novel helical or sheet-like structures with potential applications in materials science, catalysis, and health. nih.govacs.org
Supramolecular Chemistry and Host-Guest Systems: The defined geometry of the bicyclic cage can be exploited to construct molecular receptors and hosts. Functionalization of the this compound core could lead to novel hosts for ion or small molecule recognition, with applications in sensing and separation technologies.
Materials Science: Bicyclo[2.2.2]octane diols and diacids are already recognized as valuable monomers for creating specialty polymers with unique thermal and mechanical properties. google.com this compound could serve as a monomer for producing novel polyamides or polyimides, imparting rigidity and a defined three-dimensional structure to the polymer backbone.
Drug Discovery: The bicyclo[2.2.2]octene scaffold has been investigated as a rigid core for non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov The amine group of this compound provides a handle for introducing pharmacophoric features, making it a valuable scaffold for designing inhibitors against various biological targets, including antiprotozoal agents. nih.gov
| Emerging Field | Specific Application | Role of this compound Scaffold | References |
| Foldamer Science | Design of novel peptide-based materials and catalysts. | Acts as a constrained building block to induce stable, predictable secondary structures in oligomers. | nih.govacs.org |
| Protease Inhibition | Development of antiviral agents (e.g., for SARS-CoV-2). | Provides a rigid, 3D scaffold to correctly orient pharmacophoric groups for optimal binding to enzyme active sites. | nih.gov |
| Antiprotozoal Agents | Discovery of new treatments for diseases like malaria. | Serves as a core structure for derivatives exhibiting antimalarial and antitrypanosomal activity. | researchgate.netnih.gov |
| Polymer Chemistry | Creation of high-performance specialty polymers. | Functions as a rigid monomer to enhance the thermal and mechanical properties of materials like polyamides. | google.com |
Sustainability and Scalability Considerations in Future Research
For this compound and its derivatives to find widespread use, future research must prioritize the development of sustainable and scalable synthetic processes. This involves a shift away from classical synthetic methods that often suffer from poor atom economy, hazardous reagents, and difficult purification.
Key considerations for future research include:
Green Solvents and Reagents: Replacing toxic reagents and chlorinated solvents with more environmentally benign alternatives is critical. The development of syntheses in water, ethanol, or solvent-free conditions should be a primary goal.
Catalytic over Stoichiometric Reactions: The development of catalytic methods, particularly those using earth-abundant metals or organocatalysts, is essential for sustainability. These approaches minimize waste compared to stoichiometric reagents. acs.orgresearchgate.netnih.gov
Process Intensification: Adopting one-pot procedures and continuous flow manufacturing can significantly improve efficiency and safety. An operationally simple, one-pot synthesis of a key bicyclo[2.2.2]octane intermediate from cheap starting materials like 2-cyclohexenone has already proven to be scalable. acs.orgnih.gov
Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product is a core principle of green chemistry. Diels-Alder arkat-usa.orgnih.gov and Michael addition researchgate.net reactions are inherently more atom-economical than multi-step sequences involving protecting groups and wasteful workups. The development of a simplified process for commercial production that avoids expensive and toxic reagents like lead tetraacetate is a step in this direction. google.com
By focusing on these areas, the chemical community can unlock the full potential of this compound chemistry in a manner that is both economically viable and environmentally responsible.
Q & A
Q. What are the common synthetic methodologies for preparing bicyclo[2.2.2]octan-2-amine derivatives, and how do reaction conditions influence product stereochemistry?
Enantioselective synthesis of bicyclo[2.2.2]octanes is typically achieved via catalytic asymmetric [4+2] cycloaddition reactions. For example, cyclohexenones react with electron-deficient alkenes under enamine/iminium catalysis to yield bicyclo[2.2.2]octanes with high enantioselectivity. However, substituent placement (e.g., α′-substituents on cyclohexenones) significantly impacts product substitution patterns . Radical-mediated rearrangements of selenophenyl esters can also generate bicyclo[2.2.2]octane scaffolds, though product ratios depend on ring strain and radical stability .
Q. How can ^13C NMR spectroscopy be used to determine the stereochemistry of substituents on bicyclo[2.2.2]octane frameworks?
Substituent-induced ^13C chemical shifts follow α, β, γ, and δ effects, with γ effects being particularly diagnostic for stereochemical assignments. For example, substituents at C-2 and C-5 in bicyclo[2.2.2]octanes produce distinct γ-shift patterns that correlate with their axial/equatorial orientations. These parameters are comparable to those in norbornyl systems, enabling cross-validation of stereochemical hypotheses .
Q. What natural sources produce bicyclo[2.2.2]diazaoctane-containing compounds, and what biosynthetic pathways are implicated?
Fungal species like Aspergillus, Penicillium, and Malbranchea synthesize bicyclo[2.2.2]diazaoctane metabolites (e.g., austamides). These compounds derive from polyketide or non-ribosomal peptide pathways, with cyclization steps forming the bicyclic core. Phylogenetic studies suggest that ecological niche and enzyme evolution drive structural diversity .
Advanced Research Questions
Q. How do competing factors like ring strain and radical stability influence product distributions in bicyclo[2.2.2]octane rearrangements?
Q. What experimental strategies resolve contradictions in stereochemical assignments of bicyclo[2.2.2]octane derivatives?
Discrepancies often arise from overlapping NMR signals or ambiguous crystallographic data. A combined approach using:
- Dynamic NMR to assess conformational exchange barriers.
- X-ray crystallography with heavy-atom derivatives (e.g., selenium or bromine) for phase resolution.
- Computational modeling (DFT or MD simulations) to predict substituent effects on ring puckering.
These methods collectively address ambiguities in rigid bicyclic systems .
Q. How can biogenetic hypotheses for bicyclo[2.2.2]diazaoctane metabolites be tested using isotopic labeling and heterologous expression?
Isotopic labeling (e.g., ^13C-acetate or ^15N-ammonium chloride) in fungal cultures can trace precursor incorporation into the bicyclic core. Heterologous expression of candidate gene clusters (e.g., polyketide synthases or cytochrome P450s) in model hosts like Aspergillus nidulans validates enzymatic steps in proposed pathways .
Q. What safety protocols are critical for handling this compound derivatives in laboratory settings?
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Storage : Airtight containers under inert gas (N₂/Ar) to avoid oxidation or moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
